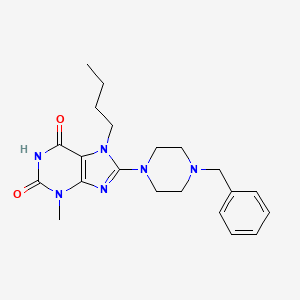![molecular formula C14H15NO3S B6417757 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-63-6](/img/structure/B6417757.png)
2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide (DMTMB) is a chemical compound that has been studied for its potential use in research applications. It is a member of the benzamide family, which is a class of compounds that have been studied for their potential pharmacological effects. DMTMB has been studied for its potential use in research applications, such as in the synthesis of other compounds, as a therapeutic agent, and for its potential biochemical and physiological effects.
科学的研究の応用
2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide has been studied for its potential use in research applications. It has been studied for its potential use as a therapeutic agent, as well as for its potential biochemical and physiological effects. It has also been studied for its potential role in the synthesis of other compounds. In addition, this compound has been studied for its potential use as a molecular probe and as a tool for studying the structure and function of proteins.
作用機序
The mechanism of action of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide is not completely understood. However, it is believed to interact with certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as the potential to modulate the activity of certain enzymes and receptors. In addition, it has been shown to have potential neuroprotective effects, as well as the potential to modulate the activity of certain neurotransmitters.
実験室実験の利点と制限
The advantages of using 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide for lab experiments include its low cost and ease of synthesis. In addition, it is relatively stable and can be stored for long periods of time without degradation. The main limitation of using this compound for lab experiments is that its mechanism of action is not completely understood, and its effects on biochemical and physiological processes are not fully understood.
将来の方向性
There are a number of potential future directions for the research and development of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide. These include further research into its mechanism of action and its effects on biochemical and physiological processes, as well as its potential use as a therapeutic agent. In addition, further research could be conducted into its potential use as a molecular probe and as a tool for studying the structure and function of proteins. Finally, further research could be conducted into its potential use in the synthesis of other compounds.
合成法
2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide can be synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound to form an alkoxide, which can then be converted to an amide. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Both of these reactions have been used to synthesize this compound.
特性
IUPAC Name |
2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-11-3-4-12(13(7-11)18-2)14(16)15-8-10-5-6-19-9-10/h3-7,9H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCRNWSANLUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6417678.png)
![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417681.png)
![3-[(2-fluorophenyl)methyl]-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417682.png)
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417688.png)
![2-phenoxy-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6417694.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417700.png)
![N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6417708.png)
![2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6417728.png)
![N-[(thiophen-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6417734.png)
![2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417740.png)
![4-cyano-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417751.png)
![4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417752.png)
![4-phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide](/img/structure/B6417763.png)
